- Preparation of 1H-1,2,3-triazole-5-carboxylic acid derivatives as glycolate oxidase inhibitors for the treatment of hyperoxaluria and related diseases, World Intellectual Property Organization, , ,
Cas no 926211-83-8 (2-(3-Bromophenoxy)ethanamine)
2-(3-Bromophenoxy)ethanamin ist eine organische Verbindung mit der Summenformel C8H10BrNO, die als wichtiges Zwischenprodukt in der organischen Synthese eingesetzt wird. Die Verbindung zeichnet sich durch ihre reaktive Aminogruppe und die bromierte Phenoxy-Einheit aus, was sie zu einem vielseitigen Baustein für die Herstellung von Pharmazeutika, Agrochemikalien und spezialisierten Materialien macht. Aufgrund der elektronenziehenden Wirkung des Bromsubstituenten ermöglicht die Verbindung gezielte Funktionalisierungen, insbesondere in nucleophilen Substitutionsreaktionen. Die Ethanamin-Seitenkette bietet zusätzliche Reaktivität für weitere Derivatisierungen, z. B. durch Amidbildung oder Alkylierungen. Die hohe Reinheit und Stabilität des Produkts gewährleisten reproduzierbare Ergebnisse in anspruchsvollen Syntheseprozessen.
2-(3-Bromophenoxy)ethanamine structure
Product Name:2-(3-Bromophenoxy)ethanamine
CAS-Nr.:926211-83-8
MF:C8H10BrNO
MW:216.07510137558
MDL:MFCD09042556
CID:858990
PubChem ID:16770281
Update Time:2025-06-28
2-(3-Bromophenoxy)ethanamine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-(3-Bromophenoxy)ethanamine
- [2-(3-Bromophenoxy)ethyl]amine hydrochloride
- 2-(3-BROMO-PHENOXY)-ETHYLAMINE
- 2-(3-bromophenoxy)ethylamine
- 2-(3-Bromophenoxy)ethan-1-amine
- 1-(2-aminoethoxy)-3-bromobenzene
- SBB072545
- ST095893
- SY039347
- AM804556
- 2-(3-bromophenoxy)ethanamine hydrochloride
- T3136
- 2-(3-Bromophenoxy)ethanamine (ACI)
- CS-12184
- CS-0018040
- SB77020
- MFCD09042556
- ALBB-025488
- EN300-58514
- 926211-83-8
- CHEMBL4943175
- DB-121597
- AKOS000126906
- SCHEMBL2754673
- DTXSID40588150
-
- MDL: MFCD09042556
- Inchi: 1S/C8H10BrNO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,4-5,10H2
- InChI-Schlüssel: CKQSFXLELCTIFC-UHFFFAOYSA-N
- Lächelt: BrC1C=C(OCCN)C=CC=1
Berechnete Eigenschaften
- Genaue Masse: 214.99458g/mol
- Monoisotopenmasse: 214.99458g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 3
- Komplexität: 110
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 35.2
- XLogP3: 1.6
2-(3-Bromophenoxy)ethanamine Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303+H313+H333
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(3-Bromophenoxy)ethanamine Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | B804313-10mg |
2-(3-Bromophenoxy)ethanamine |
926211-83-8 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B804313-50mg |
2-(3-Bromophenoxy)ethanamine |
926211-83-8 | 50mg |
$ 115.00 | 2022-06-06 | ||
| TRC | B804313-100mg |
2-(3-Bromophenoxy)ethanamine |
926211-83-8 | 100mg |
$ 160.00 | 2022-06-06 | ||
| eNovation Chemicals LLC | D698102-0.25g |
2-(3-Bromophenoxy)ethylamine |
926211-83-8 | 95% | 0.25g |
$145 | 2023-09-01 | |
| eNovation Chemicals LLC | D698102-1g |
2-(3-Bromophenoxy)ethylamine |
926211-83-8 | 95% | 1g |
$155 | 2024-07-20 | |
| eNovation Chemicals LLC | D961246-100mg |
[2-(3-bromophenoxy)ethyl]amine hydrochloride |
926211-83-8 | 95% | 100mg |
$65 | 2024-06-06 | |
| eNovation Chemicals LLC | D961246-250mg |
[2-(3-bromophenoxy)ethyl]amine hydrochloride |
926211-83-8 | 95% | 250mg |
$85 | 2024-06-06 | |
| eNovation Chemicals LLC | D961246-1g |
[2-(3-bromophenoxy)ethyl]amine hydrochloride |
926211-83-8 | 95% | 1g |
$375 | 2023-09-04 | |
| eNovation Chemicals LLC | D364257-0.25g |
2-(3-Bromo-phenoxy)-ethylamine |
926211-83-8 | 97% | 0.25g |
$358 | 2023-09-03 | |
| Chemenu | CM302649-250mg |
2-(3-Bromo-phenoxy)-ethylamine |
926211-83-8 | 95% | 250mg |
$100 | 2022-05-27 |
2-(3-Bromophenoxy)ethanamine Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Hydrazine Solvents: Ethanol , Methanol ; 16 h, reflux
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: 1,2-Dimethoxyethane ; 0.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
Referenz
- Heteroaryl-containing thiourea derivatives useful as inhibitors of herpes viruses, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: 1,2-Dimethoxyethane ; 0.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, reflux
Referenz
- Acetamide and substituted acetamide-containing aryl thiourea derivatives useful as inhibitors of herpes viruses, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 1.5 h, reflux; reflux → rt
Referenz
- Amine derivatives and their preparation, pharmaceutical compositions and use in the treatment of ophthalmic diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 1.5 h, rt → reflux; reflux → rt
Referenz
- Preparation of alkynylphenyl derivatives for use in treating ophthalmic diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 1.5 h, reflux; reflux → rt
Referenz
- Preparation of styrenyl derivative for inhibiting activity of visual cycle isomerase, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Boron trifluoride etherate , Potassium borohydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C; 12 h, 0 °C
Referenz
- Preparation of N-(2-trifluoromethyl-4-chlorophenyl)-2-phenoxy ethylamino cyclohexane sulfonamides as agricultural fungicide, China, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Hydrazine Solvents: Ethanol ; 16 h, reflux
Referenz
- Triazolecarboxylic acid derivatives as glycolate oxidase inhibitors for the treatment of disease and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: 1,2-Dimethoxyethane ; 0.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, reflux
Referenz
- Aryl- and heteroaryl-substituted thiourea derivatives useful as inhibitors of herpes viruses, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: 1,2-Dimethoxyethane ; 0.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
Referenz
- Alpha-methylbenzyl-containing thiourea derivatives containing a phenylenediamine group, useful as inhibitors of herpes viruses, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: 1,2-Dimethoxyethane ; 0.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
Referenz
- Heterocyclic carboxamide-containing thiourea derivatives containing a phenylenediamine group, useful as inhibitors of herpes viruses, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: 1,2-Dimethoxyethane ; 0.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
Referenz
- Benzamide-containing aryl thiourea derivatives useful as inhibitors of herpes viruses, World Intellectual Property Organization, , ,
2-(3-Bromophenoxy)ethanamine Raw materials
2-(3-Bromophenoxy)ethanamine Preparation Products
2-(3-Bromophenoxy)ethanamine Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:926211-83-8)2-(3-Bromophenoxy)ethanamine
Bestellnummer:A909940
Bestandsstatus:in Stock
Menge:5.0g/10.0g/25.0g/50.0g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 12:36
Preis ($):318.0/540.0/1134.0/1928.0
Email:sales@amadischem.com
2-(3-Bromophenoxy)ethanamine Verwandte Literatur
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:926211-83-8)2-(3-Bromophenoxy)ethanamine
Reinheit:99%/99%/99%/99%
Menge:5.0g/10.0g/25.0g/50.0g
Preis ($):318.0/540.0/1134.0/1928.0